SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a derivative of 4-(Pyridin-4-yl)piperidin-4-ol, was identified as a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist. [] This compound displayed high binding affinity and partial agonist activity at both NOP and μ-opioid receptors. In preclinical studies, SR 16435 demonstrated analgesic effects in the tail-flick assay, which were blocked by the opioid antagonist naloxone, indicating μ-opioid receptor mediation. [] Additionally, SR 16435 exhibited reduced tolerance development compared to morphine, highlighting its potential as a therapeutic agent for pain management. []
NMS-P118 [2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide], another derivative, emerged as a potent and selective PARP-1 inhibitor. [] This compound demonstrated promising activity in preclinical studies, exhibiting favorable pharmacological properties and significant antitumor efficacy in xenograft models, both as a single agent and in combination with Temozolomide. [] NMS-P118's selectivity for PARP-1 over its close isoform PARP-2 could potentially mitigate toxicities associated with cross-inhibition. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: